molecular formula C14H16BNO5 B2708922 [2-(Methoxycarbonyl)pyrrol-1-YL](4-methoxyphenyl)methylboronic acid CAS No. 2377587-44-3

[2-(Methoxycarbonyl)pyrrol-1-YL](4-methoxyphenyl)methylboronic acid

Cat. No. B2708922
CAS RN: 2377587-44-3
M. Wt: 289.09
InChI Key: GQKHAWNZBHGYHC-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)pyrrol-1-YLmethylboronic acid is a laboratory chemical used for scientific research and development . It is also known by its catalog number BB-4581 and has a CAS Number of 2377587-44-3 .


Synthesis Analysis

The synthesis of this compound might involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is utilized for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound is likely to exhibit characteristic features of its constituent groups. For instance, in the FTIR spectrum, the absorption band at 3327 (w) cm −1 could be assigned to the pyrrole N-H str. vibrations .


Chemical Reactions Analysis

The chemical reactions involving this compound might include a formal anti-Markovnikov alkene hydromethylation . This transformation is achieved through a Matteson–CH 2 –homologation paired with the catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

Supramolecular Assemblies

Boronic acids, including derivatives like 4-methoxyphenylboronic acid, play a crucial role in designing and synthesizing supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and boronic acid, highlighting the potential of such compounds in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).

Catalytic Applications

The compound has been utilized in palladium(II)-catalyzed alkoxycarbonylation of aryl- and alkenylboron compounds, demonstrating its effectiveness in producing methyl esters and p-chlorobenzoates under mild conditions. This method's broad functional group tolerance and efficiency underline the compound's applicability in catalytic transformations (Yamamoto, 2010).

Organic Synthesis

In organic synthesis, the compound has been used in reactions with alkyl diazoacetates to produce diverse molecular structures, such as pyrrole-tetracarboxylic acid esters, showcasing its utility in synthesizing complex organic molecules (Tomilov et al., 2005).

Ruthenium-Catalyzed Silylation

The compound contributes to the development of ortho-directing agents for arylboronic acids in ruthenium-catalyzed aromatic C-H silylation, indicating its role in selective functionalization of aromatic compounds (Ihara & Suginome, 2009).

Novel Routes to Pyrroles

It has enabled novel synthetic routes to substituted pyrroles, underscoring its significance in heterocyclic chemistry and the synthesis of biologically active molecules (Declerck et al., 2004).

Catalysis and Polymerization

The compound's derivatives serve as ligands in palladium catalysis, facilitating Suzuki-type C−C coupling reactions. This application emphasizes its role in cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic synthesis (Mazet & Gade, 2001).

Structural Characterization

Its derivatives have been characterized to understand the conformation of substituents and π-electron delocalization on the pyrrole ring, providing insights into the electronic and structural properties of pyrrole-based compounds (Lokaj et al., 2001).

These applications demonstrate the broad utility of “2-(Methoxycarbonyl)pyrrol-1-ylmethylboronic acid” in scientific research, from facilitating complex chemical transformations to contributing to the synthesis and understanding of molecular structures.

Safety and Hazards

As a laboratory chemical, it’s important to handle this compound with care. If inhaled or in case of skin contact, it’s advised to seek fresh air and wash the skin with copious amounts of water, respectively . If symptoms persist, seek medical attention .

Future Directions

The future directions in the research and application of this compound could involve its use in the synthesis of other complex molecules. Its role as a building block in organic synthesis suggests potential for its use in various chemical transformations .

properties

IUPAC Name

[(2-methoxycarbonylpyrrol-1-yl)-(4-methoxyphenyl)methyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO5/c1-20-11-7-5-10(6-8-11)13(15(18)19)16-9-3-4-12(16)14(17)21-2/h3-9,13,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKHAWNZBHGYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C1=CC=C(C=C1)OC)N2C=CC=C2C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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